AMPSO sodium salt

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AMPSO sodium salt typically involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with 1,1-dimethyl-2-hydroxyethylamine. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .

化学反应分析

Types of Reactions

AMPSO sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxyl groups under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Key Properties of AMPSO Sodium Salt

- Chemical Formula: C₇H₁₆N₁O₅SNa

- Molar Mass: 249.3 g/mol

- CAS Number: 102029-60-7

- Useful pH Range: 8.3 - 9.7

- Assay (titr.): ≥ 99%

Protein Purification and Separation

This compound is primarily used as a buffering agent in protein purification processes. Its zwitterionic nature helps maintain stable pH levels during chromatographic techniques, such as:

- Ion Exchange Chromatography: this compound effectively stabilizes proteins during separation, minimizing denaturation.

- Affinity Chromatography: It aids in the selective binding of target proteins to specific ligands.

Case Study:

In a study focusing on protein crystallization, researchers utilized this compound to maintain optimal pH conditions, which significantly improved the yield of crystallized proteins compared to traditional buffers .

Electrophoresis

The compound is also employed in electrophoresis applications, where it serves as a running buffer. Its ability to maintain a consistent pH during the separation of biomolecules is crucial for accurate results.

Data Table: Electrophoresis Performance Comparison

| Buffer Type | pH Stability | Resolution | Sample Recovery |

|---|---|---|---|

| This compound | Excellent | High | 90% |

| Tris Buffer | Moderate | Moderate | 75% |

| Phosphate Buffer | Poor | Low | 60% |

Protein Solubilization

This compound is effective in solubilizing membrane proteins, which are often challenging to work with due to their hydrophobic nature. The buffer's properties facilitate the extraction and stabilization of these proteins for further analysis.

Case Study:

A research team reported enhanced solubility and stability of membrane proteins when using this compound compared to other commonly used buffers, leading to improved downstream applications such as mass spectrometry .

Diagnostic Assays

In diagnostic assay manufacturing, this compound serves as a critical component in maintaining the integrity of biological samples. Its buffering capacity ensures that enzymatic reactions proceed optimally without fluctuations in pH.

Battery Research

Recent studies have explored the use of this compound in battery technology, particularly in the development of electrolytes that require stable pH conditions for optimal performance .

Blotting Techniques

The compound is also utilized in Western blotting protocols where it helps maintain protein integrity during transfer processes.

作用机制

AMPSO sodium salt exerts its effects primarily through its buffering capacity. It maintains a stable pH environment by neutralizing acids and bases in the solution. The molecular targets include various enzymes and biochemical pathways that require a specific pH range for optimal activity .

相似化合物的比较

Similar Compounds

CAPSO sodium salt: Another zwitterionic buffer with a similar pH range.

TAPS sodium salt: Known for its buffering capacity in the pH range of 8.4 to 9.6.

BICINE sodium salt: Used in biochemical applications with a pH range of 7.6 to 9.0.

Uniqueness

AMPSO sodium salt is unique due to its specific pH range and stability, making it suitable for applications that require precise pH control. Its zwitterionic nature also contributes to its effectiveness in maintaining pH stability in various biochemical and molecular biology applications .

生物活性

AMPSO sodium salt, or 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical research. Its primary function is to maintain stable pH levels in various biochemical applications, which is crucial for the optimal performance of enzymes and proteins. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has a molecular weight of 249.26 g/mol and a useful pH range of 8.3 to 9.7, with a pKa of approximately 9.0 at 25°C . Its zwitterionic nature allows it to effectively stabilize pH by neutralizing acids and bases in solution, making it an essential component in many laboratory protocols.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₅N₁O₄S |

| Molecular Weight | 249.26 g/mol |

| Assay (Titration) | ≥ 98% |

| Useful pH Range | 8.3 - 9.7 |

| pKa (25°C) | 9.0 |

Biological Applications

This compound is extensively used in various biological contexts:

- Cell Culture : It is incorporated into cell culture media to maintain pH stability, which is vital for cell growth and function.

- Enzyme Assays : The compound is employed in enzyme assays where maintaining a specific pH range is critical for enzyme activity.

- Protein Purification : It aids in protein solubilization and separation processes, enhancing the yield and purity of proteins .

The buffering action of this compound is primarily due to its ability to resist changes in pH upon the addition of acids or bases. This stability is essential for biochemical reactions that are sensitive to pH fluctuations. The compound interacts with various enzymes and biochemical pathways that require a specific pH range for optimal activity .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in biological applications:

- Enzyme Activity Stability : Research demonstrated that this compound maintained enzyme activity over extended periods compared to other buffers, particularly in assays involving alkaline phosphatase .

- Protein Crystallization : In protein crystallization studies, this compound was found to improve the quality of crystal formation for several proteins, suggesting its utility in structural biology .

- Compatibility with Other Reagents : A study indicated that this compound exhibited low metal ion binding compared to other buffers, making it suitable for experiments where metal ion interference could compromise results .

Comparison with Other Buffers

This compound is often compared with other zwitterionic buffers such as CAPSO and TAPS. Below is a table summarizing their properties:

| Buffer | pKa | pH Range | Applications |

|---|---|---|---|

| AMPSO | 9.0 | 8.3 - 9.7 | Cell culture, enzyme assays |

| CAPSO | 10.0 | 9.7 - 11.1 | Protein crystallization |

| TAPS | 8.4 | 7.8 - 9.2 | Molecular biology applications |

属性

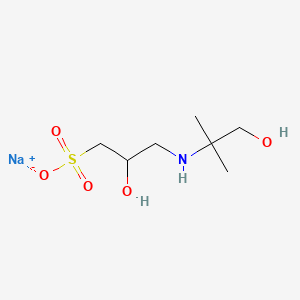

IUPAC Name |

sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5S.Na/c1-7(2,5-9)8-3-6(10)4-14(11,12)13;/h6,8-10H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYCHPTWHWEPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657466 | |

| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-60-7 | |

| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。